molecular formula C10H11F B1323609 4-(3-Fluorophenyl)-1-butene CAS No. 2248-12-6

4-(3-Fluorophenyl)-1-butene

Cat. No. B1323609
CAS RN: 2248-12-6
M. Wt: 150.19 g/mol
InChI Key: UMKWOKGXBVXLTN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a suitable 1-butene derivative with a 3-fluorophenyl group. This could potentially be achieved through a cross-coupling reaction .


Molecular Structure Analysis

The molecular structure of “4-(3-Fluorophenyl)-1-butene” would be characterized by the presence of a double bond in the butene backbone and the aromaticity of the phenyl ring. The fluorine atom on the phenyl ring would be expected to have an electronegative effect, potentially influencing the compound’s reactivity .


Chemical Reactions Analysis

As an alkene, “4-(3-Fluorophenyl)-1-butene” would be expected to undergo reactions characteristic of alkenes, such as addition reactions. The presence of the fluorophenyl group could influence the compound’s reactivity and the outcomes of these reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(3-Fluorophenyl)-1-butene” would be influenced by factors such as its molecular structure and the presence of the fluorophenyl group. For example, the compound’s polarity, solubility, and reactivity could be affected .

Scientific Research Applications

Medicinal Chemistry: Antimicrobial Agents

4-(3-Fluorophenyl)-1-butene: derivatives have been explored for their potential as antimicrobial agents. The fluorine atom’s presence on the phenyl ring can influence the molecule’s interaction with bacterial enzymes and proteins, potentially leading to the development of new antibiotics. Research has shown that certain derivatives exhibit moderate antifungal activity against species like Candida albicans, indicating their relevance in addressing drug-resistant strains of bacteria and fungi .

Pharmacology: Drug Development

In pharmacology, 4-(3-Fluorophenyl)-1-butene and its derivatives are being investigated for their therapeutic properties. The incorporation of the fluorophenyl group into drug molecules can enhance their pharmacokinetic properties, such as increased metabolic stability and improved binding affinity to target receptors .

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of “4-(3-Fluorophenyl)-1-butene”. If the compound has biological activity, the mechanism would depend on the specific biological target .

Safety and Hazards

The safety and hazards associated with “4-(3-Fluorophenyl)-1-butene” would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation. As with any chemical, appropriate safety precautions should be taken when handling .

Future Directions

The potential future directions for research on “4-(3-Fluorophenyl)-1-butene” would depend on the compound’s properties and potential applications. For example, if the compound shows promising biological activity, future research could explore its potential as a therapeutic agent .

properties

IUPAC Name

1-but-3-enyl-3-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F/c1-2-3-5-9-6-4-7-10(11)8-9/h2,4,6-8H,1,3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMKWOKGXBVXLTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCC1=CC(=CC=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90641168
Record name 1-(But-3-en-1-yl)-3-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90641168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2248-12-6
Record name 1-(But-3-en-1-yl)-3-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90641168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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